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Introduction:

Carbon tetrafluoride (CF4), also known as tetrafluoromethane, is the simplest perfluorocarbon.
[1] It is the perfluorinated equivalent of methane and can be classified as a haloalkane or
halomethane.[1] Due to the high strength of the carbon-fluorine bonds, CF4 is a very stable
and inert compound.[1] This technical guide provides a comprehensive overview of the physical
and chemical properties of Carbon Tetrafluoride.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of Carbon
Tetrafluoride.
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Property Value Reference
Molecular Formula CF4 [2]
Molecular Weight 88.004 g/mol [2]
Appearance Colorless gas [1]

Odor Odorless [1112]
Density 3.72 g/L (gas, 15 °C) [1]

Melting Point -183.6 °C [1]

Boiling Point -127.8 °C [1]
Solubility in Water 0.005%V at 20 °C [1]

Vapor Pressure 106.5 kPa at -127 °C [1]

- Thermally stable and
Stability _ _ [2]
chemically very inert.

Experimental Protocols

Due to the chemical inertness of Carbon Tetrafluoride, its direct application in drug
development is limited. However, its properties are relevant in various analytical and
processing techniques.

1. Plasma Etching in Microfabrication:

Carbon Tetrafluoride is utilized, either alone or with oxygen, as a plasma etchant for silicon,
silicon dioxide, and silicon nitride in electronics microfabrication.[1]

¢ Objective: To selectively remove material from a substrate.
o Methodology:
o A substrate (e.qg., a silicon wafer) is placed in a vacuum chamber.

o A mixture of CF4 and oxygen is introduced into the chamber.
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o Aplasma is generated by applying a radio frequency (RF) electromagnetic field.
o The plasma creates reactive fluorine radicals that etch the substrate surface.
o The byproducts of the reaction are volatile and are pumped out of the chamber.
2. Low-Temperature Refrigerant (R-14):
Carbon Tetrafluoride is employed as a low-temperature refrigerant.[1]

e Principle: The thermodynamic properties of CF4, specifically its boiling point and heat of
vaporization, make it suitable for refrigeration cycles at very low temperatures.

o Application: Used in specialized cooling systems requiring cryogenic temperatures.

Logical Relationships and Workflows

The following diagram illustrates a simplified workflow for plasma etching using Carbon
Tetrafluoride.
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Plasma Etching Workflow with CF4

Disclaimer: The initial query for "Ctrl-CF4-S2" did not yield any results for a specific molecule
with that designation. The information provided above pertains to Carbon Tetrafluoride (CF4),
as it was the closest relevant chemical compound based on the search. There is no information
available on any signaling pathways or direct biological activities for Carbon Tetrafluoride in the
context of drug development. Its primary relevance to the specified audience lies in its use in
manufacturing and analytical processes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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